CID 78068813, also known as 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane, is a chemical compound characterized by its unique molecular structure and functional groups. This compound is of interest in various fields of chemical research due to its versatile reactivity and potential applications in organic synthesis and material science.
The compound is cataloged in chemical databases, such as BenchChem, where detailed information about its properties, synthesis, and applications can be found. The compound's Chemical Abstracts Service (CAS) number is 917833-50-2.
3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. This classification highlights its relevance in both organic chemistry and materials science.
The synthesis of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane typically involves multiple steps, beginning with the formation of the core hept-6-en-1-yn structure. Key methods include:
In an industrial setting, large-scale synthesis may utilize continuous flow reactors, which allow for better control over reaction conditions, leading to improved yields and reduced by-products. Advanced purification techniques such as chromatography are often employed post-synthesis to isolate the desired compound effectively.
The molecular structure of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane can be described by its IUPAC name and represented using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C14H24OSi |
| Molecular Weight | 236.42 g/mol |
| IUPAC Name | (3-methoxy-3-prop-2-enylhept-6-en-1-ynyl)-trimethylsilane |
| InChI Key | XLTCKZCBZYYOKK-UHFFFAOYSA-N |
| Canonical SMILES | COC(CCC=C)(CC=C)C#CSi(C)C |
The structure features a silane group attached to a complex hydrocarbon framework that includes both alkenes and alkynes, contributing to its reactivity.
3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The specific conditions—temperature, pressure, and solvent choice—are critical in determining the efficiency and selectivity of these reactions.
The mechanism of action for 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-silane involves its interaction with biological or chemical targets through covalent bonding. This interaction can lead to alterations in target molecules' structures and functions, influencing various biochemical pathways. The precise pathways affected depend on the specific functional groups present on the compound and their reactivity profiles.
The physical properties of 3-Methoxy-3-(prop-2-en-1-yl)heptenyn-silane include:
Key chemical properties include:
These properties make it a useful candidate for various synthetic applications in organic chemistry.
3-Methoxy-3-(prop-2-en-1-yl)heptenyn-silane has several scientific uses, including:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2